ethyl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and thiazole groups allows for oxidation reactions, which can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the structure can be reduced using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents such as halogens or nitrating agents.
Scientific Research Applications
Ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- Ethyl 4-(4-chlorophenyl)-2-thiazole carboxylate
- Ethyl (E)-3-(4-chlorophenyl)acrylate
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical properties and applications .
Properties
Molecular Formula |
C28H27ClN2O6S |
---|---|
Molecular Weight |
555.0 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27ClN2O6S/c1-5-13-37-19-11-12-20(15(3)14-19)23(32)21-22(17-7-9-18(29)10-8-17)31(26(34)24(21)33)28-30-16(4)25(38-28)27(35)36-6-2/h7-12,14,22,32H,5-6,13H2,1-4H3/b23-21+ |
InChI Key |
VIOZFWHJXOBPQL-XTQSDGFTSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
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